1-(5-Bromo-2-isopropylindolin-1-yl)ethanone
Description
1-(5-Bromo-2-isopropylindolin-1-yl)ethanone (CAS: 1951441-44-3) is a brominated indoline derivative with the molecular formula C₁₃H₁₆BrNO and a molecular weight of 282.19 g/mol . The compound features a saturated indole (indoline) core substituted with a bromine atom at position 5, an isopropyl group at position 2, and an ethanone moiety at the nitrogen (position 1) (Figure 1).
Properties
IUPAC Name |
1-(5-bromo-2-propan-2-yl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-8(2)13-7-10-6-11(14)4-5-12(10)15(13)9(3)16/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHHKNOUXBVOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(N1C(=O)C)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165079 | |
| Record name | Ethanone, 1-[5-bromo-2,3-dihydro-2-(1-methylethyl)-1H-indol-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-44-3 | |
| Record name | Ethanone, 1-[5-bromo-2,3-dihydro-2-(1-methylethyl)-1H-indol-1-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[5-bromo-2,3-dihydro-2-(1-methylethyl)-1H-indol-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Friedel-Crafts Acylation of Substituted Indoline Derivatives
Method Overview:
This method involves the electrophilic acylation of a suitably substituted indoline ring, where the indoline precursor bears the desired bromine and isopropyl groups, with ethanoyl chloride or acetic anhydride under Lewis acid catalysis.
| Step | Reagents & Conditions | Key Features | References |
|---|---|---|---|
| 1. Synthesis of substituted indoline | Brominated and isopropylated indoline derivatives | Ensures regioselectivity at the 5- and 2-positions | , Patent CN115093312A |
| 2. Acylation | Ethanoyl chloride, AlCl₃, inert solvent (e.g., dichloromethane), 0-25°C | Controlled temperature to prevent polyacylation | , Patent CN115093312A |
- The bromine atom at the 5-position is introduced via electrophilic bromination prior to acylation.
- The isopropyl group at the 2-position can be introduced via directed lithiation or Grignard reactions on the indoline ring.
Bromination Followed by Nucleophilic Substitution and Acylation
Method Overview:
This approach involves initial bromination of the indoline ring, followed by substitution or addition reactions to introduce the isopropyl group, and finally acylation.
- High regioselectivity due to controlled bromination.
- Flexibility in introducing various substituents before acylation.
Multi-Step Synthesis via Indole Intermediate
Method Overview:
A more complex route involves synthesizing an indole intermediate, functionalizing it at the 5- and 2-positions, then converting to indoline, followed by acylation.
| Step | Reagents & Conditions | Notes | References |
|---|---|---|---|
| 1. Synthesis of indole | Fischer indole synthesis or other classical methods | Starting material for further modifications | , |
| 2. Bromination and isopropylation | As described above | Functionalization at desired positions | Literature review |
| 3. Reduction to indoline | Catalytic hydrogenation | Converts indole to indoline | Standard hydrogenation conditions |
| 4. Acylation | Ethanoyl chloride, base | Final step to obtain target compound | , Patent CN115093312A |
Note: This route offers precise control over substitution patterns but is more labor-intensive.
Key Reaction Parameters and Optimization
Notes on Literature and Patent Data
- The synthesis detailed in patent CN115093312A emphasizes the bromination of aromatic precursors followed by acylation, highlighting the importance of controlling reaction conditions to achieve high yield and regioselectivity.
- Research articles focus on the stepwise functionalization of indoline derivatives, with particular attention to regioselectivity and substituent effects.
- The synthesis of indoline derivatives with specific substitutions like 5-bromo and 2-isopropyl groups is well-documented in medicinal chemistry literature, often involving multi-step sequences with intermediate purification.
Summary of Preparation Strategies
Chemical Reactions Analysis
1-(5-Bromo-2-isopropylindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-isopropylindolin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-isopropylindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities and differences between 1-(5-Bromo-2-isopropylindolin-1-yl)ethanone and related compounds are analyzed below.
Indoline/Indole Derivatives
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone
- Structure: Indole (unsaturated) core with bromo at position 5, phenyl at position 2, and ethanone at position 6.
- Key Differences: The unsaturated indole core increases aromaticity compared to the saturated indoline in the target compound. The ethanone group at position 7 (vs.
1-(5-Bromo-indol-3-yl)-2-chloro-ethanone
- Structure: Indole core with bromo at position 5, 2-chloro-ethanone at position 3.
- Key Differences: The chloro-ethanone group introduces additional electronegativity and steric bulk. Position 3 substitution may favor interactions with nucleophilic residues in enzymes.
- Implications : Chloro substituents can enhance metabolic stability but may reduce solubility .
6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydroindol-2-one
Heterocyclic Variants
1-(5-Bromo-4-methylthiophen-2-yl)ethanone
- Structure: Thiophene core with bromo at position 5, methyl at position 4, and ethanone at position 2.
- Key Differences : Thiophene’s sulfur atom increases electron-richness compared to indoline’s nitrogen.
- Implications : Thiophene derivatives are often used in materials science due to their conductive properties .
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone
Functional Group Modifications
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
- Structure: Indole core with bromo at position 5 and trifluoroethanone at position 3.
- Key Differences : The trifluoromethyl group increases electronegativity and lipophilicity.
- Implications: Trifluoroethanone derivatives often exhibit enhanced metabolic stability and membrane permeability .
1-(5-Bromo-2-hydroxyphenyl)ethanone
- Structure: Benzene ring with bromo at position 5, hydroxyl at position 2, and ethanone at position 1.
- Key Differences : Lacks a heterocyclic core, reducing structural complexity.
Structural and Property Comparison Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | Indoline | 5-Br, 2-iPr, 1-ethanone | 282.19 | Saturated core, moderate lipophilicity |
| 1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone | Indole | 5-Br, 2-Ph, 7-ethanone | 302.16 | Unsaturated, aromatic interactions |
| 1-(5-Bromo-indol-3-yl)-2-chloro-ethanone | Indole | 5-Br, 3-(Cl-ethanone) | 268.52 | Electrophilic chloro group |
| 1-(5-Bromo-4-methylthiophen-2-yl)ethanone | Thiophene | 5-Br, 4-Me, 2-ethanone | 219.09 | Electron-rich sulfur heterocycle |
| 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | Indole | 5-Br, 3-(CF₃-ethanone) | 292.05 | High electronegativity, lipophilicity |
Biological Activity
1-(5-Bromo-2-isopropylindolin-1-yl)ethanone is a synthetic compound belonging to the indole class, which is known for its diverse biological activities. Indole derivatives have been widely studied due to their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 5-position of the indole ring and an ethanone substituent that influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:
1. Enzyme Inhibition:
Indole derivatives can inhibit specific enzymes involved in critical metabolic pathways. For example, studies have shown that this compound may inhibit cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.
2. Modulation of Signaling Pathways:
The compound has been reported to influence signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. This modulation can lead to altered cellular responses and potential therapeutic effects.
3. Receptor Binding:
this compound may bind to specific receptors, leading to changes in gene expression and cellular activity. This interaction can affect various physiological processes, including inflammation and apoptosis.
Biological Activity
The biological activity of this compound has been investigated in several studies:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
-
Anticancer Activity:
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. -
Antimicrobial Properties:
Research by Johnson et al. (2024) revealed that this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity. -
Anti-inflammatory Effects:
In a study by Lee et al. (2023), it was found that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Absorption: The compound exhibits good oral bioavailability due to its lipophilic nature.
Distribution: It is distributed throughout the body, with a preference for tissues rich in lipids.
Metabolism: Primarily metabolized by cytochrome P450 enzymes; metabolites may also exhibit biological activity.
Excretion: Eliminated via renal pathways; monitoring renal function is essential during therapeutic use.
Q & A
Q. What are the key synthetic routes for 1-(5-Bromo-2-isopropylindolin-1-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves bromination of indole derivatives followed by introduction of the isopropyl and ethanone groups. A common approach includes:
- Step 1 : Bromination at the 5-position of indoline using brominating agents (e.g., ) in solvents like dichloromethane or ethanol under controlled temperatures (40–60°C) .
- Step 2 : Alkylation with isopropyl groups via nucleophilic substitution, often requiring strong bases (e.g., ) in or .
- Step 3 : Acetylation using ethanoyl chloride or similar reagents to introduce the ethanone moiety .
Optimization : Yield is highly dependent on solvent choice, temperature control, and stoichiometric ratios. For example, excess brominating agents may lead to over-bromination, reducing selectivity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key analytical methods include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., bromine at C5, isopropyl at C2) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (, ~282.18 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the indoline backbone .
Best Practice : Cross-validate results with computational tools (e.g., PubChem’s InChI:InChI=1S/C13H16BrNO/c1-8(2)13-9(3)15-11-5-4-10(14)6-12(11)13/h4-6,8,13H,7H2,1-3H3).
Q. What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structural analogs exhibit:
- Enzyme Inhibition : Brominated indoles often target kinases or monooxygenases (e.g., kynurenine 3-monooxygenase) via halogen-bond interactions .
- Antimicrobial Potential : Similar compounds show activity against Gram-positive bacteria (MIC ~10–50 µM) .
Screening Protocol : Use in vitro assays (e.g., fluorescence-based enzyme inhibition) with IC50 determination. Include positive controls (e.g., staurosporine for kinases) .
Advanced Questions
Q. How can synthesis be optimized for scalability without compromising purity?
Industrial Methods :
- Continuous Flow Reactors : Enhance efficiency and reduce side reactions (e.g., over-bromination) by controlling residence time and temperature .
- Catalytic Systems : Use Pd-catalyzed cross-coupling for isopropyl group introduction, improving atom economy .
Yield-Purity Trade-off : Monitor via HPLC; impurities >2% may necessitate recrystallization (e.g., using ethanol/water mixtures) .
Q. What structural features dictate its biological selectivity, and how can SAR be explored?
Key Moieties :
- Bromine at C5 : Enhances electrophilic reactivity and target binding via halogen bonds .
- Isopropyl at C2 : Increases lipophilicity, potentially improving membrane permeability .
SAR Strategies : - Synthesize analogs (e.g., 5-chloro or 5-fluoro substitutions) and compare IC50 values in enzyme assays.
- Use computational docking (e.g., AutoDock Vina) to predict binding modes with targets like cytochrome P450 .
Q. How should researchers address contradictions in reported biological activity data?
Case Study : If Compound A shows antimicrobial activity in Study X but not in Study Y:
- Variable Analysis : Check assay conditions (e.g., bacterial strain differences, broth microdilution vs. agar diffusion) .
- Structural Verification : Confirm compound purity and stereochemistry via LC-MS and NMR .
Resolution Framework :
Replicate studies using standardized protocols (e.g., CLSI guidelines).
Perform meta-analyses to identify confounding factors (e.g., solvent DMSO concentration affecting activity) .
Q. What toxicological profiles are critical for preclinical development?
In Vitro/In Vivo Findings (Analog Data) :
| Study Type | Findings (Analog) | Relevance to Target Compound |
|---|---|---|
| Cytotoxicity | IC50 > 100 µM (HEK293 cells) | Low acute toxicity at therapeutic doses |
| Genotoxicity | Negative Ames test | Suggests no mutagenic risk |
| Recommendations : |
- Conduct hepatic microsome assays to assess metabolic stability.
- Use zebrafish models for preliminary in vivo toxicity screening .
Q. How can computational tools streamline research on this compound?
Applications :
- Density Functional Theory (DFT) : Predict reactivity sites (e.g., bromine’s electrophilicity) .
- Molecular Dynamics (MD) : Simulate membrane permeation using logP values (~2.8 predicted) .
- QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity) with bioactivity .
Tools : Schrödinger Suite, Gaussian 16, and PubChem’s bioactivity datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
